3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
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Overview
Description
3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a unique organic compound characterized by its thiolane ring structure, which is a five-membered ring containing sulfur The presence of a methoxymethyl group and a carbonitrile group adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkene under acidic conditions.
Introduction of the Methoxymethyl Group: This step involves the reaction of the thiolane ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the carbonitrile group and the reactive sulfur atom in the thiolane ring.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-methylamine: Similar structure but with a methylamine group instead of a carbonitrile group.
Uniqueness
3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to the presence of both a methoxymethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C7H11NO3S |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C7H11NO3S/c1-11-5-7(4-8)2-3-12(9,10)6-7/h2-3,5-6H2,1H3 |
InChI Key |
PVCJJUOPYIJPOO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCS(=O)(=O)C1)C#N |
Origin of Product |
United States |
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